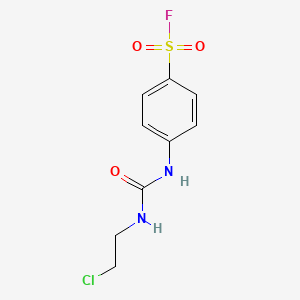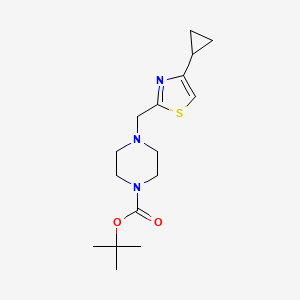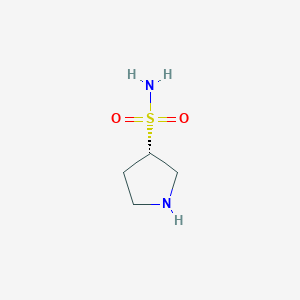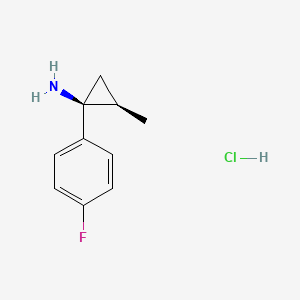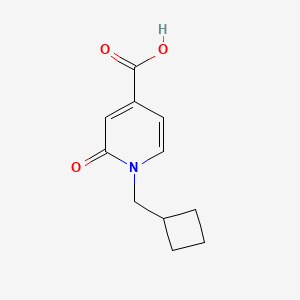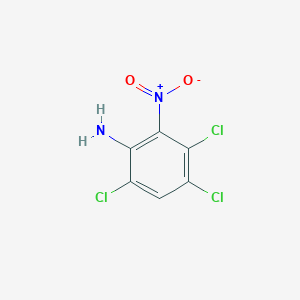
3,4,6-Trichloro-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6-Trichloro-2-nitroaniline is an organic compound with the molecular formula C6H3Cl3N2O2. It is a derivative of aniline, where three chlorine atoms and one nitro group are substituted on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-2-nitroaniline typically involves the nitration of 3,4,6-trichloroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous nitration process. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent quality of the product and allows for efficient scaling up of the production process.
化学反应分析
Types of Reactions
3,4,6-Trichloro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 3,4,6-Trichloro-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
3,4,6-Trichloro-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying the effects of halogenated aromatic compounds on biological systems.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological processes in pests.
作用机制
The mechanism of action of 3,4,6-Trichloro-2-nitroaniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atoms on the benzene ring can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
相似化合物的比较
Similar Compounds
2,4,6-Trichloroaniline: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-Chloro-2-nitroaniline: Contains only one chlorine atom and a nitro group, making it less sterically hindered and more reactive in nucleophilic substitution reactions.
2,3,4-Trichloroaniline: Similar in structure but with different positions of chlorine atoms, affecting its reactivity and applications.
Uniqueness
3,4,6-Trichloro-2-nitroaniline is unique due to the presence of three chlorine atoms and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in various chemical and biological applications.
属性
分子式 |
C6H3Cl3N2O2 |
|---|---|
分子量 |
241.5 g/mol |
IUPAC 名称 |
3,4,6-trichloro-2-nitroaniline |
InChI |
InChI=1S/C6H3Cl3N2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2 |
InChI 键 |
ONACKPWEWTTYFH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole](/img/structure/B13349491.png)
![3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13349493.png)
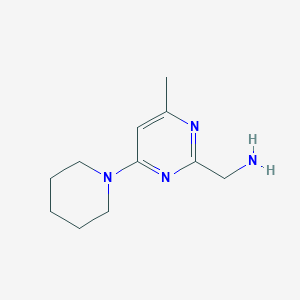

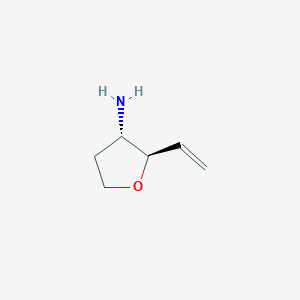
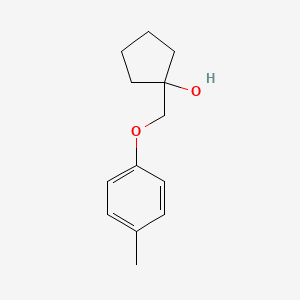
![(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13349512.png)
